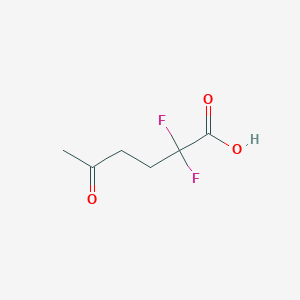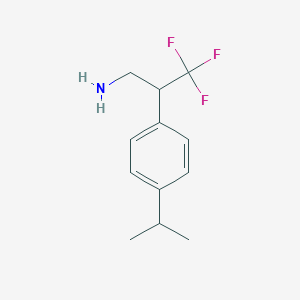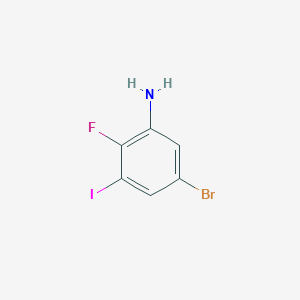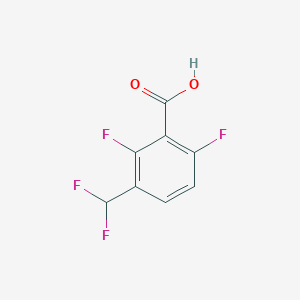
3-(Difluoromethyl)-2,6-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,6-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluorocarbene reagents has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to aromatic substrates in a controlled manner . The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl groups to other functional groups, such as methyl or hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-2,6-difluorobenzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-2,6-difluorobenzoic acid involves its interaction with molecular targets through its difluoromethyl and difluorobenzoic acid groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects . The precise pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl group and is used in agrochemicals.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Another difluoromethylated compound with applications in fungicides.
Uniqueness
3-(Difluoromethyl)-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7H,(H,13,14) |
Clave InChI |
UDVRSEUGLUBGOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)F)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


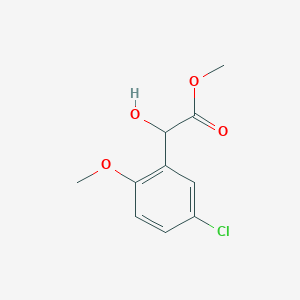
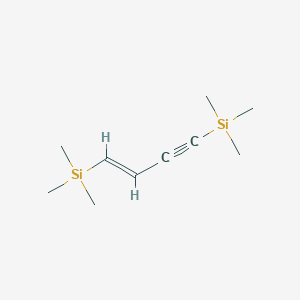
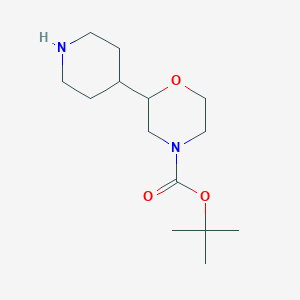
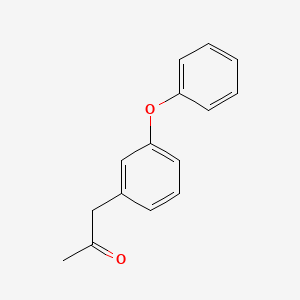

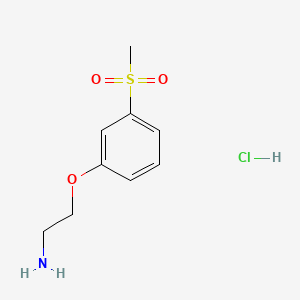
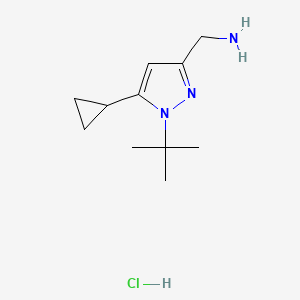
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
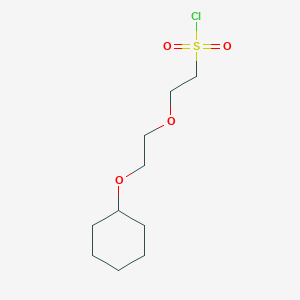
amine](/img/structure/B15310507.png)
